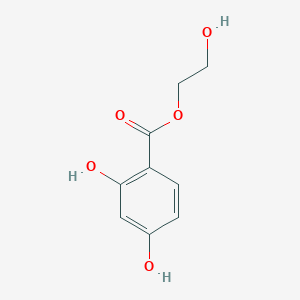

2-Hydroxyethyl 2,4-dihydroxybenzoate

Descripción general

Descripción

2-Hydroxyethyl 2,4-dihydroxybenzoate, also known as 2,4-Dihydroxybenzoic Acid 2-Hydroxyethyl Ester, is a chemical compound with the molecular formula C9H10O5 . It is a solid substance at 20 degrees Celsius .

Physical And Chemical Properties Analysis

2-Hydroxyethyl 2,4-dihydroxybenzoate appears as a white to almost white powder or crystal . It has a melting point ranging from 136.0 to 139.0 degrees Celsius .Aplicaciones Científicas De Investigación

Antioxidant and Antimicrobial Properties : A study by Kalinowska et al. (2021) investigated seven derivatives of plant-derived hydroxybenzoic acids, including 2,4-dihydroxybenzoic acid (2,4-DHB). They assessed the anti-/pro-oxidant properties using various assays and estimated lipophilicity experimentally and theoretically. The antimicrobial activity against various pathogens and cytotoxicity in specific cell lines were also studied. This research provides valuable insights into the potential application of HBAs in dietary supplements, functional foods, or pharmaceuticals.

Wastewater Treatment Application : Another study focused on the anodic oxidation of 2,4-dihydroxybenzoic acid for wastewater treatment. Leite et al. (2003) investigated the electrochemical oxidation of 2,4-DHBA at a platinized titanium electrode, revealing its potential use in alternative water treatment techniques. They found that working in the oxygen evolution region increases the electroactive electrode surface area and enhances mass transfer at the electrode, leading to almost complete conversion of the pollutant and a significant decrease in Total Organic Carbon (TOC) (Leite, Cognet, Wilhelm, & Delmas, 2003).

Photochemical Degradation Studies : The photochemical degradation of compounds including 2,4-dihydroxybenzoic acid was studied by Gmurek et al. (2015), who used ultraviolet C lamps in the presence and absence of hydrogen peroxide. They identified hydroxylation as the main pathway of reaction with hydroxyl radicals, with 2,4-dihydroxybenzoic acid being a major transformation product. This study contributes to understanding the kinetics and mechanisms involved in the photodegradation of hazardous water contaminants (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxyethyl 2,4-dihydroxybenzoate is p-hydroxybenzoate hydroxylase , an enzyme found in organisms like Pseudomonas aeruginosa and Pseudomonas fluorescens . This enzyme plays a crucial role in the metabolism of aromatic compounds.

Mode of Action

The compound interacts with its target, p-hydroxybenzoate hydroxylase, but the exact nature of this interaction is currently unknown

Biochemical Pathways

The compound is likely metabolized via the gentisate pathway (for 3-hydroxybenzoate and gentisate) and the 3-oxoadipate pathway (for 4-hydroxybenzoate, 2,4-dihydroxybenzoate, and protocatechuate) .

Result of Action

Given its interaction with p-hydroxybenzoate hydroxylase, it is likely that the compound influences the metabolism of aromatic compounds .

Propiedades

IUPAC Name |

2-hydroxyethyl 2,4-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c10-3-4-14-9(13)7-2-1-6(11)5-8(7)12/h1-2,5,10-12H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMSXVSHWCOJEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyethyl 2,4-dihydroxybenzoate | |

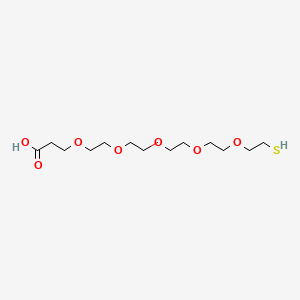

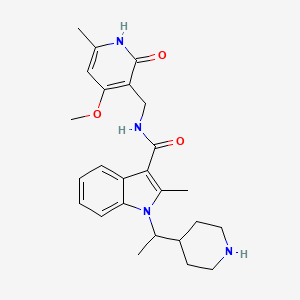

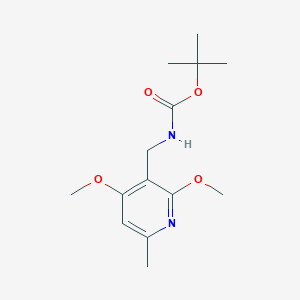

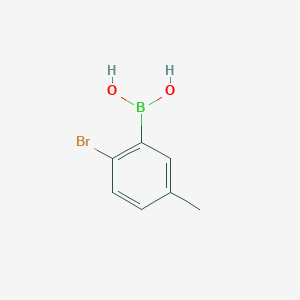

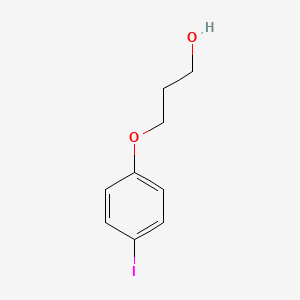

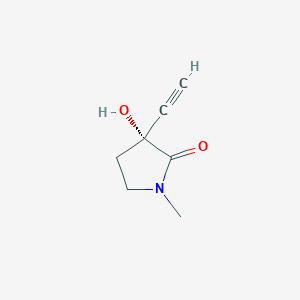

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.